5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid
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Overview
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis, particularly in the context of peptide synthesis, due to the presence of the Boc protecting group which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate which then eliminates a carbonate ion .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would be essential to maintain the quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products
Deprotection: The major product is the free amine, which can then be further functionalized.
Substitution: The major products are typically amides or peptides, depending on the nature of the substituting reagent.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex molecules, especially peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds also protect amino groups but are cleaved by catalytic hydrogenation with H2 over Pd/C.
Fmoc protected amino acids: These are another class of protected amino acids, where the protecting group is removed using a base such as piperidine.
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-7-5-8(17-9(7)10(14)15)6-13-11(16)18-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEVNDINZWFXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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